s55746 - 1448584-12-0

s55746

Catalog Number: EVT-280786
CAS Number: 1448584-12-0
Molecular Formula: C43H42N4O6
Molecular Weight: 710.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S55746, also known as BCL201 or Unii-W93257I68I, is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). [] It functions as a BH3 mimetic, a class of small molecule inhibitors designed to mimic the activity of pro-apoptotic BH3-only proteins. [, , , ] S55746 exhibits high selectivity for BCL-2, demonstrating minimal binding to MCL-1, BFL-1 (BCL2A1/A1), and exhibiting poor affinity for BCL-XL. [, , ] This selectivity profile is critical as it minimizes potential off-target effects and allows for targeted inhibition of BCL-2. In scientific research, S55746 is employed to investigate the role of BCL-2 in various cellular processes, particularly apoptosis, and to evaluate its potential as a therapeutic target in various cancers. [, , , , , , , , , , , ]

Mechanism of Action

S55746 functions by selectively binding to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic activity. [, ] BCL-2, a key regulator of apoptosis, prevents the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptosis pathway. [] By inhibiting BCL-2, S55746 promotes the release of cytochrome c, leading to caspase activation and ultimately, apoptotic cell death. [, ] The selectivity of S55746 for BCL-2 over other anti-apoptotic proteins like MCL-1, BFL-1, and BCL-XL is crucial for its specific mechanism of action and its potential as a therapeutic agent. [, , ]

Applications
  • Pre-clinical evaluation of anti-tumor efficacy: S55746 demonstrates potent anti-tumor activity in pre-clinical models of various hematological malignancies, including acute myeloid leukemia (AML), [, , , , , , ] chronic lymphocytic leukemia (CLL), [, , ] mantle cell lymphoma (MCL), [, , , ] diffuse large B-cell lymphoma (DLBCL), [, ] cutaneous T-cell lymphoma (CTCL), [, ] and multiple myeloma (MM). [, ] These studies demonstrate its ability to induce apoptosis in cancer cell lines, primary patient samples, and xenograft models, highlighting its potential as a therapeutic agent for these diseases.
  • Synergistic effects in combination therapies: Research indicates that S55746 acts synergistically with other anti-cancer agents, enhancing their efficacy. For example, it demonstrates synergy with MCL-1 inhibitors like S63845 in pre-clinical models of AML, [, , ] B-cell acute lymphoblastic leukemia (B-ALL), [] and multiple myeloma. [] Similarly, S55746 exhibits synergistic activity with HDM2 inhibitors in AML, [] suggesting potential combination therapy strategies for improved treatment outcomes.
  • Investigation of resistance mechanisms: S55746 has been instrumental in uncovering potential mechanisms of resistance to BH3 mimetics. Studies have shown that acquired mutations in BAX, a pro-apoptotic protein, can confer resistance to S55746 in AML. [] This finding underscores the importance of identifying and understanding resistance mechanisms to develop more effective therapeutic strategies.
  • Dynamic BH3 profiling: Research suggests that dynamic BH3 profiling (DBP) using S55746 can serve as a pharmacodynamic biomarker for assessing the activity of BH3 mimetics. [] This technique allows researchers to evaluate changes in mitochondrial apoptotic signaling after drug treatment, providing valuable insights into drug mechanism and efficacy.

Venetoclax (ABT-199)

Compound Description: Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein BCL-2. It is approved for the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [, , ]. Venetoclax induces apoptosis in tumor cells by binding to BCL-2, displacing pro-apoptotic proteins, and restoring apoptotic pathways.

S63845 (MIK665)

Compound Description: S63845 is a potent and selective inhibitor of the anti-apoptotic protein MCL-1 [, , ]. This compound induces apoptosis by binding to MCL-1, preventing its interaction with pro-apoptotic proteins. S63845 is currently in phase 1 clinical development for AML, MDS, multiple myeloma, and lymphoma [].

Relevance: Although structurally distinct from S55746, S63845 is often investigated in combination with S55746 due to their complementary mechanisms of action in targeting the BCL-2 family proteins [, , , , , , ]. While S55746 inhibits BCL-2, S63845 targets MCL-1, potentially overcoming resistance mechanisms associated with single-agent BH3 mimetic therapy. Studies have shown synergistic anti-tumor effects when combining these two compounds, particularly in hematological malignancies.

ABT-737

Compound Description: ABT-737 is a potent inhibitor of BCL-2, BCL-XL, and BCL-W [, ]. It is a first-generation BH3 mimetic that paved the way for developing more selective inhibitors like venetoclax and S55746.

A1331852

Compound Description: A1331852 is a selective inhibitor of the anti-apoptotic protein BCL-XL [, ]. It binds to the BH3-binding groove of BCL-XL, preventing its interaction with pro-apoptotic proteins and promoting apoptosis.

LP-118

Compound Description: LP-118 is a dual inhibitor targeting both BCL-2 and BCL-XL []. It functions as a BH3 mimetic, interfering with the interactions between these anti-apoptotic proteins and their pro-apoptotic counterparts.

Relevance: LP-118 shares a similar mechanism of action with S55746 by targeting BCL-2, but it also inhibits BCL-XL. This dual inhibition expands its potential target range compared to the more selective S55746 [].

LP-168

Compound Description: LP-168 is a covalent and non-covalent Bruton's tyrosine kinase (BTK) inhibitor []. It binds irreversibly to BTK, a key enzyme in B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival.

Relevance: While LP-168 does not directly target BCL-2 like S55746, it is being investigated in combination with BCL-2 inhibitors for potential synergistic effects in treating CLL []. This combination strategy aims to target both B-cell survival pathways simultaneously.

Properties

CAS Number

1448584-12-0

Product Name

s55746

IUPAC Name

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide

Molecular Formula

C43H42N4O6

Molecular Weight

710.8 g/mol

InChI

InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1

InChI Key

VYXJULKGMXJVGI-XIFFEERXSA-N

SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1

Solubility

Soluble in DMSO

Synonyms

BCL201; BCL-201; BCL 201; S55746; S-55746; S 55746; Servier-1;

Canonical SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1

Isomeric SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.